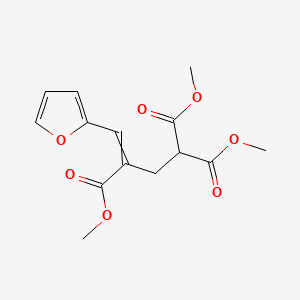
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is an organic compound characterized by the presence of a furan ring and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate typically involves the esterification of 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butane derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-rich furan ring and the electron-withdrawing ester groups. These functional groups can interact with various molecular targets and pathways, facilitating different types of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,2-tricarboxylate: Similar structure but with a different position of the ester group.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,4-tricarboxylate: Another isomer with a different ester group position.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxamide: An amide derivative with similar structural features.
Uniqueness
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is unique due to the specific arrangement of its ester groups and the presence of the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
184421-13-4 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H16O7/c1-18-12(15)9(7-10-5-4-6-21-10)8-11(13(16)19-2)14(17)20-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
IKDXECMWAVJBIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=CC1=CC=CO1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
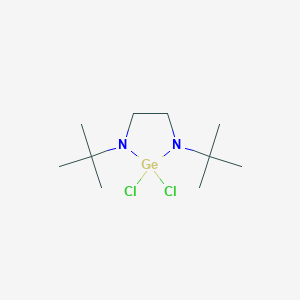
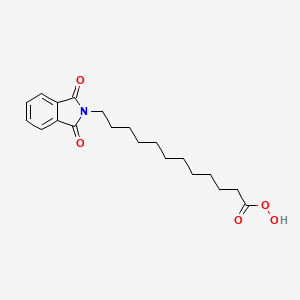
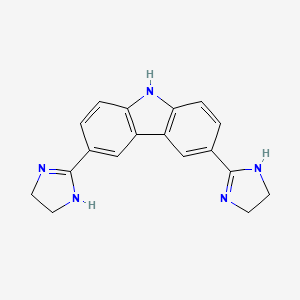
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

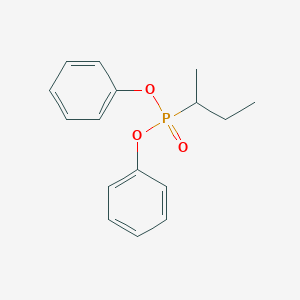
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
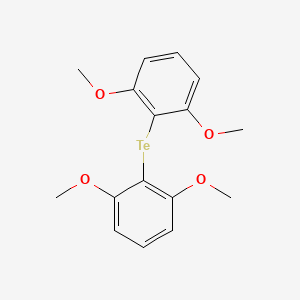
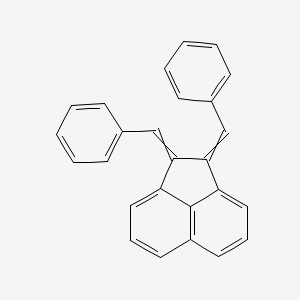
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)

